molecular formula C16H20N4O6S B2691133 methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2034518-57-3

methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2691133
CAS No.: 2034518-57-3
M. Wt: 396.42
InChI Key: PXGTZPYGRRRGDE-UHFFFAOYSA-N
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Description

Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfamoyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The sulfamoyl group is then introduced via sulfonation reactions, and the final step involves the formation of the carbamate ester through the reaction of the amine with methyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its target, while the carbamate ester can undergo hydrolysis to release the active amine .

Comparison with Similar Compounds

Uniqueness: Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl N-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O6S/c1-24-16(21)18-12-2-4-13(5-3-12)27(22,23)17-10-14-19-15(20-26-14)11-6-8-25-9-7-11/h2-5,11,17H,6-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGTZPYGRRRGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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